molecular formula C6H13ClN4O B2368884 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride CAS No. 2309468-71-9

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride

Cat. No.: B2368884
CAS No.: 2309468-71-9
M. Wt: 192.65
InChI Key: IMACMDMHJODHER-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride (CAS 2309468-71-9) is a high-purity chemical compound with the molecular formula C 6 H 13 ClN 4 O and a molecular weight of 192.65 g/mol . As a derivative of the 1,2,4-triazole heterocycle, this compound is of significant interest in medicinal and agrochemical research. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers value this core for developing novel agents, as similar triazole-based molecules are established antifungal drugs (e.g., fluconazole, itraconazole) that inhibit fungal cytochrome P-450-dependent 14α-demethylase, disrupting ergosterol biosynthesis . Beyond antifungals, compounds featuring the 1,2,4-triazole nucleus have demonstrated a wide range of pharmacological properties in scientific literature, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The specific substitution pattern of this compound, featuring an aminoethyl side chain, makes it a versatile building block or intermediate for further synthetic elaboration. It can be used in the synthesis of more complex molecules, such as Schiff bases or Mannich bases, which are often explored for enhanced biological potency and novel mechanisms of action . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-3(7)5-8-6(4(2)11)10-9-5;/h3-4,11H,7H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACMDMHJODHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a triazole-forming reagent under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amino alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis: The compound serves as a key intermediate in the synthesis of more complex triazole derivatives. Its unique functional groups allow for various chemical modifications, making it valuable in developing new materials.

2. Biology

  • Antimicrobial and Antifungal Properties: Research indicates that 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

3. Medicine

  • Therapeutic Potential: Ongoing research is exploring the compound's role as a therapeutic agent. Its unique structure may contribute to its efficacy in treating diseases related to microbial infections. Preliminary studies indicate promising results in vitro, warranting further investigation into its pharmacological properties .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Synthesis of Novel Triazole Derivatives
Researchers synthesized several novel derivatives from this compound to explore their biological activities. The resulting compounds were tested for antifungal properties against Candida species and showed varying degrees of effectiveness, highlighting the versatility of the parent compound in generating bioactive derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s 1,2,4-triazole core is shared across many analogs, but substituent variations significantly influence its properties. Key structural analogs include:

Compound Name Substituents Key Differences Source
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride Methyl at triazole C5; lacks ethanol group Reduced polarity due to absence of hydroxyl group
1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride Pyridinyl at triazole C3; lacks ethanol Enhanced π-π stacking potential from aromatic pyridine
(2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl)amine hydrochloride Phenyl at triazole C3; ethylamine chain Increased lipophilicity from phenyl group
{5-[(1R)-1-Aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride Methanol instead of ethanol; stereospecific aminoethyl Altered hydrogen-bonding geometry
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride Oxadiazole core; methoxyethyl substituent Oxadiazole’s electron-withdrawing effects vs. triazole

Key Observations :

  • The ethanol group in the target compound enhances hydrophilicity compared to methyl or phenyl substituents .
  • Pyridinyl and oxadiazole analogs exhibit distinct electronic profiles, affecting binding interactions in biological targets .

Physicochemical Properties

Solubility and Stability

  • Target Compound : Hydrochloride salt improves aqueous solubility. The hydroxyl and amine groups facilitate hydrogen bonding, enhancing stability in polar solvents.
  • Analog Comparisons :
    • Methyl-substituted triazoles (e.g., ) show lower solubility due to reduced polarity.
    • Pyridinyl analogs (e.g., ) display moderate solubility influenced by aromaticity.
    • Oxadiazole derivatives (e.g., ) exhibit lower basicity, altering pH-dependent solubility.

Thermal Stability

  • High melting points (>300°C) are common in triazole derivatives due to strong intermolecular interactions (e.g., ). The ethanol group may slightly lower the melting point compared to rigid phenyl-substituted analogs .

Antimicrobial Activity

  • Triazole-thiol derivatives (e.g., 4a, 4f in ) show potent activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL). The ethanol group in the target compound may enhance membrane penetration compared to bulkier substituents.
  • Fluorophenyl and pyridinyl analogs (e.g., ) demonstrate substituent-dependent MIC/MBC values, with electron-withdrawing groups improving efficacy.

Anticancer Potential

  • Triazole-tethered indolinones (e.g., 11h, 11i in ) inhibit VEGFR-2, a key cancer target. The ethanol moiety in the target compound could modulate kinase selectivity compared to chloro or nitro substituents .

Enzyme Inhibition

  • Oxadiazole derivatives (e.g., ) show varied inhibition profiles for enzymes like lipase and α-glucosidase, highlighting the role of heterocycle electronic properties.

Biological Activity

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and antifungal properties, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its IUPAC name is this compound. The molecular formula is C6H12N4O·ClH, with a molecular weight of approximately 194.65 g/mol.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study assessed its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 12.5 μg/mL for both organisms .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli12.5
Candida albicans25

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans, with an MIC of 25 μg/mL .

The biological activity of this compound may be attributed to its ability to inhibit key metabolic pathways in microorganisms. For instance, it has been suggested that triazole derivatives interfere with the synthesis of ergosterol, an essential component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Study on Ethanol Interaction

A notable study investigated the effects of 3-amino-1,2,4-triazole (a structural analog) on ethanol-induced motor activity in rats. The results indicated that pretreatment with this compound significantly attenuated the motor depression caused by ethanol administration. This suggests potential neuroprotective effects that may extend to other triazole derivatives .

Synthesis and Application

The synthesis of this compound typically involves cyclization reactions under acidic conditions using appropriate precursors. The compound serves as a building block in the development of more complex molecules and is utilized in pharmaceutical research for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with 3,5-diamino-1,2,4-triazole derivatives. Alkylation or condensation reactions with ethanolamine derivatives under acidic or basic conditions are common. Key parameters include pH (controlled via HCl for salt formation), temperature (60–80°C), and solvent selection (e.g., ethanol or methanol). Catalysts like p-toluenesulfonic acid may enhance yields .
  • Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Final purification uses recrystallization or column chromatography. Yield improvements (e.g., 65% to 85%) are achieved by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups (e.g., aminoethyl, triazole). Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at 217.2 g/mol). X-ray crystallography resolves hydrogen-bonding networks in the crystal lattice, critical for stability studies .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. Elemental analysis validates stoichiometry (e.g., C, H, N content) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In Vitro Assays : Antifungal activity is tested via broth microdilution (MIC against Candida albicans). Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) guide structure-activity relationship (SAR) studies .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays measure affinity for targets like kinases or GPCRs .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Approach : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., CYP450 isoforms). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .
  • Validation : Experimental IC₅₀ values are compared with computational ΔG values to refine force field parameters .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

  • Case Example : Discrepancies in antifungal efficacy (predicted IC₅₀ = 2 µM vs. observed IC₅₀ = 10 µM) may arise from off-target effects. Orthogonal assays (e.g., gene knockout studies or metabolomics) identify resistance mechanisms like efflux pump upregulation .
  • Statistical Analysis : Use ANOVA to compare replicates and identify outliers. Error propagation models (e.g., Monte Carlo simulations) quantify uncertainty in dose-response data .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

  • Physicochemical Analysis : pH-solubility profiles (e.g., 5–50 mg/mL in PBS pH 7.4) are measured via shake-flask method. LogP values (calculated: 1.2 vs. experimental: 1.5) indicate moderate lipophilicity. Permeability assays (Caco-2 monolayers) predict intestinal absorption .
  • Salt Impact : Hydrochloride formation increases aqueous solubility by 3-fold compared to the free base, critical for in vivo pharmacokinetics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Industrial Methods : Continuous flow reactors reduce batch variability. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (≥98%). Racemization risks are mitigated by avoiding high temperatures (>100°C) during final steps .
  • Case Study : Pilot-scale synthesis achieved 80% yield with 99% ee using immobilized enzymes as chiral catalysts .

Methodological Considerations

Q. How to design experiments to probe the compound’s stability under physiological conditions?

  • Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 h. Identify metabolites (e.g., hydrolyzed triazole rings) using high-resolution MS .

Q. What safety precautions are essential during handling due to its reactive functional groups?

  • Guidelines : Use fume hoods for weighing powdered hydrochloride salts. Wear nitrile gloves and goggles to prevent skin/eye irritation. Store in amber vials at 4°C to avoid photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.